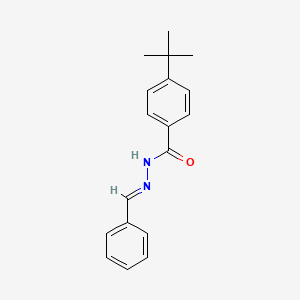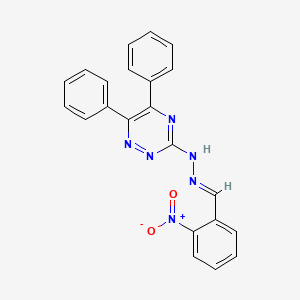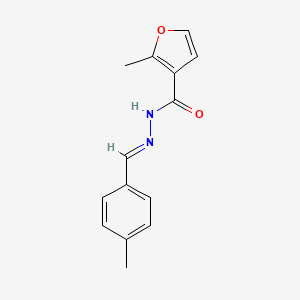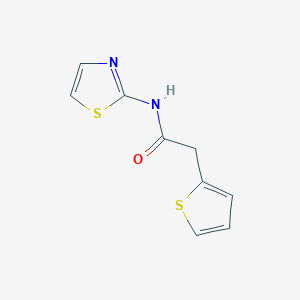
3-chloro-4,6-dinitro-N-phenyl-2-pyridinamine
Descripción general
Descripción
3-chloro-4,6-dinitro-N-phenyl-2-pyridinamine, commonly known as Picryl chloride, is a yellowish crystalline compound that is widely used in scientific research. This compound has been extensively studied due to its unique chemical properties, which make it a valuable tool for various applications.
Mecanismo De Acción
The mechanism of action of Picryl chloride involves the formation of covalent bonds with nucleophilic groups such as amino acids, peptides, and proteins. The reaction takes place through the substitution of the chloro group by the nucleophile, resulting in the formation of a stable adduct. The reaction is irreversible and leads to the modification of the targeted molecule.
Biochemical and Physiological Effects:
Picryl chloride has been shown to modify the biological activity of proteins by altering their structure and function. The modification of proteins by Picryl chloride can lead to changes in enzyme activity, antigenicity, and immunogenicity. The compound has also been shown to induce oxidative stress and cell death in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Picryl chloride in lab experiments include its high reactivity, selectivity, and specificity. The compound is also relatively easy to synthesize and purify. However, the use of Picryl chloride requires careful handling due to its toxic and explosive nature. The compound should be stored in a cool, dry place and handled with appropriate safety precautions.
Direcciones Futuras
There are several future directions for the use of Picryl chloride in scientific research. One potential application is the development of novel protein conjugates for drug delivery and imaging. Another direction is the use of Picryl chloride as a tool for the study of protein structure and function. The compound could also be used in the development of new diagnostic assays for the detection of protein biomarkers. Finally, the use of Picryl chloride in the preparation of antibody-drug conjugates is an area of active research.
Conclusion:
In conclusion, 3-chloro-4,6-dinitro-N-phenyl-2-pyridinamine, or Picryl chloride, is a valuable tool for scientific research due to its unique chemical properties. The compound is widely used in the study of proteins, amino acids, and peptides, and has several potential applications in drug delivery, imaging, and diagnostics. Despite its toxic and explosive nature, Picryl chloride remains a valuable tool for scientific research and is likely to continue to be used in various applications in the future.
Aplicaciones Científicas De Investigación
Picryl chloride is widely used in scientific research due to its unique chemical properties. It is a strong electrophile that reacts with a wide range of nucleophiles, including amino acids, peptides, and proteins. This compound is used as a reagent for the determination of amino acids and peptides in biological samples. It is also used as a crosslinking agent for the preparation of protein conjugates and as a hapten for the production of antibodies.
Propiedades
IUPAC Name |
3-chloro-4,6-dinitro-N-phenylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O4/c12-10-8(15(17)18)6-9(16(19)20)14-11(10)13-7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQTVJXVKJGLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=CC(=N2)[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4,6-dinitro-N-phenylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3855437.png)

![N'-[1-(4-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3855448.png)


![{4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B3855479.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)isonicotinamide](/img/structure/B3855486.png)
![2-(2,4-dichlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3855488.png)


![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-3-phenylacrylamide](/img/structure/B3855502.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide](/img/structure/B3855503.png)
![4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B3855517.png)